Methyl 2-[(Cyanomethyl)thio]benzoate
Description
Contextualization within Modern Organic Synthesis
In the landscape of modern organic synthesis, there is a continuous demand for novel and efficient methods to construct complex molecular architectures. Methyl 2-[(Cyanomethyl)thio]benzoate emerges as a valuable tool in this context due to its multifunctionality. The presence of the ester, thioether, and nitrile functional groups allows for a range of chemical transformations, making it a desirable starting material for the synthesis of diverse molecular scaffolds. Its application is particularly noted in the synthesis of heterocyclic compounds, which are central to many areas of chemical and pharmaceutical research.
Strategic Significance as a Chemical Building Block
The strategic importance of this compound lies in its ability to serve as a precursor to a variety of complex molecules, including those with potential biological activity. researchgate.net The cyanomethylthio group is a key feature, enabling specific types of cyclization reactions to form new heterocyclic rings.
One of the notable applications of this compound is in the synthesis of thieno[3,2-c]isoquinoline (B8573100) derivatives. Research has demonstrated that the alkylation of (2,2-dicyano-1-organylaminovinyl)thiolates with methyl 2-(chloromethyl)benzoate, a related precursor, followed by treatment with a base, leads to the formation of 3-cyano-2-(organylamino)thieno[3,2-c]isoquinolin-5(4H)-ones. This transformation highlights the potential of the cyanomethylthio benzoate (B1203000) scaffold to undergo intramolecular cyclization to furnish complex heterocyclic systems.
A plausible and significant reaction pathway for this compound is the Thorpe-Ziegler reaction. This intramolecular cyclization of dinitriles, or in this case, a nitrile and an ester, is a powerful method for forming carbon-carbon bonds and constructing cyclic systems. researchgate.net In the case of this compound, treatment with a strong base could induce the intramolecular cyclization between the cyanomethyl group and the ester, leading to the formation of a thieno[3,2-c]isoquinoline ring system. This reaction underscores the strategic value of having these two functional groups in a specific ortho relationship on the benzene (B151609) ring.
Overview of Current Scholarly Investigations and Research Trajectories
Current research efforts are directed towards expanding the synthetic utility of this compound and related compounds. The focus is on developing novel synthetic methodologies that leverage its unique reactivity to access a wider range of heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
Investigations are also exploring the synthesis of various nitrogen and sulfur-containing heterocycles, which are known to exhibit a broad spectrum of biological activities. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The development of efficient synthetic routes to these compounds is a key area of research in medicinal chemistry. The versatility of this compound makes it an attractive starting point for the construction of libraries of diverse heterocyclic compounds for biological screening.
Furthermore, the exploration of new reaction conditions and catalysts to control the regioselectivity and stereoselectivity of reactions involving this building block is an active area of investigation. The goal is to develop more efficient and sustainable synthetic processes for the production of valuable chemical entities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(cyanomethylsulfanyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZWSNNLFRAPRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380915 | |
| Record name | Methyl 2-[(Cyanomethyl)thio]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57601-89-5 | |
| Record name | Methyl 2-[(Cyanomethyl)thio]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Pathways to Methyl 2 Cyanomethyl Thio Benzoate
Direct Synthesis Approaches
Direct synthesis strategies provide the most straightforward route to Methyl 2-[(Cyanomethyl)thio]benzoate. These methods involve the coupling of a thiol-containing benzene (B151609) derivative with a cyanomethylating agent.
Alkylation Reactions Utilizing Methyl Thiosalicylate and Bromoacetonitrile (B46782)
The principal and most direct method for the synthesis of this compound is the alkylation of methyl thiosalicylate (also known as methyl 2-mercaptobenzoate) with bromoacetonitrile. This reaction relies on the deprotonation of the thiol group in methyl thiosalicylate to form a potent nucleophilic thiolate anion. The thiolate then attacks the electrophilic carbon of bromoacetonitrile, displacing the bromide ion and forming the desired thioether linkage.
To facilitate the deprotonation of methyl thiosalicylate, a suitable base is required. The choice of base and solvent is critical for optimizing the reaction conditions and maximizing the yield. Common bases used for this type of S-alkylation include alkali metal carbonates (e.g., potassium carbonate, cesium carbonate) and hydroxides (e.g., sodium hydroxide). The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), acetonitrile (B52724), or acetone, which can solvate the cation of the base and promote the nucleophilic substitution reaction.
A general representation of this reaction is depicted below:
Reaction Scheme: Methyl Thiosalicylate + Bromoacetonitrile --(Base, Solvent)--> this compound + Salt Byproduct
While specific experimental data for this exact transformation is not widely published in peer-reviewed literature, analogous reactions, such as the synthesis of methyl 3-(cyanomethyl)benzoate, suggest that the reaction likely proceeds under mild conditions. For instance, the synthesis of the meta-isomer involves reacting 3-bromomethyl-benzoic acid methyl ester with potassium cyanide in DMF at temperatures ranging from room temperature to 40-45°C. This suggests that the alkylation of methyl thiosalicylate with bromoacetonitrile would likely proceed under similar mild temperature conditions.
| Reactant | Reagent | Typical Base | Typical Solvent | Expected Product |
| Methyl Thiosalicylate | Bromoacetonitrile | Potassium Carbonate | Dimethylformamide (DMF) | This compound |
Exploration of Alternative Precursors and Catalytic Systems
While the reaction between methyl thiosalicylate and bromoacetonitrile is the most direct route, variations in the precursors and the use of catalytic systems can be explored to enhance efficiency and yield.
Alternative Precursors:
Haloacetonitrile Derivatives: Instead of bromoacetonitrile, other haloacetonitriles such as chloroacetonitrile (B46850) could be used. However, bromoacetonitrile is generally more reactive due to the better leaving group ability of the bromide ion compared to the chloride ion.
Thiosalicylate Precursors: While methyl thiosalicylate is the immediate precursor, it can be synthesized from thiosalicylic acid through esterification with methanol (B129727) in the presence of an acid catalyst.
Catalytic Systems: Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), can be employed to facilitate the reaction, especially in biphasic systems. PTCs help to transport the thiolate anion from the solid or aqueous phase to the organic phase where the alkylating agent is present, thereby increasing the reaction rate. For example, in the synthesis of methyl m-cyanomethylbenzoate, quaternary ammonium salt catalysts have been shown to shorten the reaction time significantly.
| Precursor 1 | Precursor 2 | Catalyst Type | Potential Advantage |
| Methyl Thiosalicylate | Chloroacetonitrile | Phase-Transfer Catalyst | Cost-effectiveness of chloroacetonitrile |
| Thiosalicylic Acid | Bromoacetonitrile | Acid catalyst (for esterification) | In-situ generation of the ester |
Reaction Mechanisms Underlying Direct Syntheses
The formation of this compound through the direct alkylation approach is governed by a well-understood nucleophilic substitution mechanism.
Elucidation of Nucleophilic Substitution Pathways
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:
Deprotonation: The base removes the acidic proton from the thiol group of methyl thiosalicylate, generating a highly nucleophilic thiolate anion.
Nucleophilic Attack: The negatively charged sulfur atom of the thiolate anion attacks the electron-deficient carbon atom of the cyanomethyl group in bromoacetonitrile. This attack occurs from the backside relative to the leaving group (bromide).
Transition State: A trigonal bipyramidal transition state is formed where the carbon-sulfur bond is forming concurrently with the carbon-bromine bond breaking.
Displacement: The bromide ion is expelled as the leaving group, resulting in the formation of the new carbon-sulfur bond and the final product, this compound.
The stereochemistry at the alkylating carbon is inverted during this process, although in the case of bromoacetonitrile, the carbon is not a stereocenter.
Considerations of Reaction Stoichiometry and Optimization for Yield Enhancement
To maximize the yield of this compound, several factors related to reaction stoichiometry and conditions must be carefully controlled.
Stoichiometry:
A slight excess of the alkylating agent, bromoacetonitrile, may be used to ensure the complete consumption of the methyl thiosalicylate.
The amount of base should be at least stoichiometric to the methyl thiosalicylate to ensure complete deprotonation. An excess of a mild base like potassium carbonate is often used to drive the reaction to completion.
Optimization for Yield Enhancement:
Choice of Base: Stronger, non-nucleophilic bases can lead to faster reaction rates, but milder bases like potassium carbonate are often preferred to minimize side reactions.
Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they effectively solvate the cations without solvating the nucleophilic anion, thus enhancing its reactivity.
Temperature: The reaction is typically conducted at room temperature or with gentle heating. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts.
Reaction Time: The progress of the reaction should be monitored, for instance by thin-layer chromatography (TLC), to determine the optimal reaction time for maximum conversion.
| Parameter | Condition | Rationale for Yield Enhancement |
| Base | Weakly basic, e.g., K2CO3 | Minimizes side reactions and is easy to handle. |
| Solvent | Polar aprotic, e.g., DMF | Enhances the nucleophilicity of the thiolate. |
| Temperature | Room temperature to mild heating (e.g., 40-60°C) | Balances reaction rate and prevention of side reactions. |
| Stoichiometry | Slight excess of alkylating agent | Drives the reaction towards completion. |
Reactivity Profiles and Transformative Chemistry
Chemical Reactivity of the Cyanomethylthio Moiety
The cyanomethylthio group, -S-CH₂-CN, is the primary locus of reactivity, featuring a nucleophilic sulfur center, an acidic methylene (B1212753) bridge, and a versatile nitrile group.
The sulfur atom in the thioether linkage possesses lone pairs of electrons, rendering it nucleophilic. This allows it to participate in reactions with various electrophiles. For instance, thioethers can be readily oxidized to sulfoxides and subsequently to sulfones using common oxidizing agents. This transformation alters the electronic properties and steric profile of the molecule, which can be leveraged in multi-step synthetic sequences.
The cyanomethyl group is characterized by its "active methylene" protons. slideshare.netshivajicollege.ac.in The electron-withdrawing nature of the adjacent cyano (-CN) group significantly increases the acidity of the C-H bonds of the methylene (-CH₂) group. This allows for easy deprotonation by a suitable base (e.g., cesium carbonate, lithium diisopropylamide) to form a resonance-stabilized carbanion. researchgate.netrsc.org This nucleophilic carbanion can then react with a wide range of electrophiles, enabling various functionalization reactions.
Key reactions involving the active methylene group include:
Alkylation: The carbanion can be alkylated with alkyl halides to introduce new carbon-carbon bonds. researchgate.net
Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group.
Condensation Reactions: The nucleophilic carbon can add to carbonyl compounds (aldehydes and ketones) in aldol-type reactions.
Beyond the active methylene group, the nitrile functionality itself is a versatile precursor. It can be:
Hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. libretexts.org
Reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org
Converted to a tetrazole ring via [2+3] cycloaddition with azide (B81097) salts. acs.org
These transformations highlight the utility of the cyanomethyl group as a linchpin for introducing diverse functionalities and building molecular complexity. encyclopedia.pubnih.gov The generation of radical species from the α-carbon of nitriles has also been explored for C-H functionalization and addition to unsaturated systems. acs.org
Cyclization and Heterocyclic Ring Formation Strategies
The ortho positioning of the cyanomethylthio and methyl benzoate (B1203000) groups makes this molecule an ideal substrate for intramolecular cyclization reactions, providing access to a variety of fused heterocyclic systems.
The synthesis of isoquinolines and their derivatives is of significant interest due to their prevalence in natural products and pharmaceuticals. organic-chemistry.org One strategy involves the cyclization of ortho-substituted benzonitriles or benzaldehydes. For instance, a base-promoted tandem reaction of 2-methyl-arylaldehydes with nitriles can yield 3-aryl isoquinolines. organic-chemistry.org
In a related fashion, a molecule like Methyl 2-[(Cyanomethyl)thio]benzoate could theoretically undergo an intramolecular cyclization to form a thieno[c]isoquinolin-5(4H)-one derivative. This transformation would involve the nitrogen of the nitrile group acting as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. Such reactions are often promoted by strong acids or bases. While direct literature on this specific transformation for this compound is scarce, the synthesis of isoquinolinones from related precursors, such as the cyclization of 2-vinylbenzonitriles, is a well-established strategy. nih.gov
Intramolecular cyclization reactions are powerful tools for constructing cyclic molecules efficiently. The mechanism for the cyclization of a nitrile with a nearby electrophile, such as an ester, typically involves several key steps.
Base-Catalyzed Cyclization:
Deprotonation: A base abstracts a proton from the active methylene group, generating a nucleophilic carbanion.
Nucleophilic Attack: The carbanion could potentially attack the ester carbonyl. However, a more plausible pathway involves the nitrile nitrogen directly. For the nitrile to act as the nucleophile, it often requires activation or specific reaction conditions.
Tautomerization & Cyclization: Under certain conditions, the initial carbanion could lead to intermediates that facilitate the attack of the nitrile nitrogen onto the ester carbonyl. This cyclization would form a six-membered ring.
Elimination: The subsequent loss of the methoxy (B1213986) group from the ester would lead to the final isoquinolinone-type product.
Acid-Catalyzed Cyclization:
Protonation: The nitrile nitrogen is protonated by an acid, forming a nitrilium ion. This greatly increases the electrophilicity of the nitrile carbon.
Intramolecular Attack: A nucleophile within the molecule attacks the activated nitrile carbon.
Rearrangement/Hydrolysis: Subsequent steps involving tautomerization and hydrolysis would lead to the cyclic product.
The specific pathway is highly dependent on the substrate and reaction conditions. acs.orgrsc.orgresearchgate.net Photoinduced cyclization is another modern approach for initiating such transformations. researchgate.net
The functional groups within this compound serve as versatile handles for constructing a range of other heterocyclic scaffolds.
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method that involves the condensation of an α-halocarbonyl compound with a thioamide. researchgate.netnih.gov The cyanomethylthio moiety can be a precursor to the necessary thioamide. For example, 2-cyanomethyl-1,3-benzothiazole can be converted to a thioamide derivative, which then undergoes cyclization with an α-halogenated ketone to yield thiazole derivatives. researchgate.net This demonstrates a viable pathway for transforming the subject compound into thiazole-containing structures.
Interactive Table: Selected Thiazole Synthesis Strategies
| Starting Materials | Key Reagents | Product Type | Ref. |
| α-Halocarbonyls + Thioamides | Base | 2,4-Disubstituted thiazoles | nih.gov |
| N,N-diformylaminomethyl aryl ketones | P₄S₁₀, Et₃N | 5-Arylthiazoles | organic-chemistry.org |
| 2-Cyanomethyl-1,3-benzothiazole | 1. HCl, Thioacetamide 2. α-Haloketone | 2-Substituted thiazoles | researchgate.net |
| Benzoyl isothiocyanate + Amine + Alkyne | Enzyme (Trypsin) | Polysubstituted thiazoles | researchgate.net |
Benzimidazoles: Benzimidazoles are typically synthesized by condensing an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent. mdpi.comnih.gov The nitrile group of this compound can be hydrolyzed to a carboxylic acid. The resulting 2-(carboxymethylthio)benzoic acid derivative could then be reacted with an o-phenylenediamine to forge the benzimidazole (B57391) ring, leading to a complex, fused heterocyclic system. Microwave-assisted synthesis has emerged as an efficient method for preparing such derivatives. mdpi.com
Other Sulfur-Containing Ring Systems: The thioether functionality is a cornerstone for the synthesis of various sulfur-containing heterocycles. nih.govorganic-chemistry.orgresearchgate.net Intramolecular oxidative C-H bond functionalization of vinyl sulfides can lead to cyclic products. acs.org Similarly, intramolecular SNAr reactions can be employed to construct fused heterocycles. acsgcipr.org Depending on the reaction partner and conditions, the cyanomethylthiobenzoate scaffold could be elaborated into benzothiophenes, thiazines, or other related sulfur heterocycles.
Interactive Table: Synthesis of Fused Benzimidazoles
| Strategy | Key Precursors | Conditions | Ref. |
| Condensation | o-Phenylenediamine + Aldehyde | Microwave, Lewis Acid (Er(OTf)₃) | mdpi.com |
| Oxidative Cyclization | Anilide derivatives | Transition metal catalysts or metal-free | nih.gov |
| Radical Cyclization | Benzimidazole precursors | Photochemical, electrochemical, thermal | nih.gov |
Exploration of Radical-Mediated Transformations Involving the Cyanomethyl Group
The cyanomethyl group (–CH₂CN) is a versatile functional handle that can participate in a variety of radical-mediated transformations. The hydrogen atoms on the methylene carbon are activated by the adjacent electron-withdrawing nitrile group, making them susceptible to abstraction by radical initiators. This generates a stabilized cyanomethyl radical, which can then engage in subsequent reactions.
Hydrogen Atom Abstraction and Subsequent Reactions:
The initiation of radical reactions involving the cyanomethyl group typically begins with the abstraction of a hydrogen atom from the methylene position by a radical initiator, such as those generated from peroxides or through photoredox catalysis. This generates a resonance-stabilized cyanomethyl radical.
This radical intermediate can theoretically undergo several transformations, including:
Addition to Alkenes and Alkynes: The cyanomethyl radical can add across carbon-carbon double or triple bonds, leading to the formation of more complex molecular scaffolds. This process, known as radical alkylation, is a powerful tool for carbon-carbon bond formation.
Coupling Reactions: The radical can couple with other radical species present in the reaction mixture.
Oxidative or Reductive Processes: Depending on the reaction conditions, the cyanomethyl radical can be further oxidized to a cation or reduced to an anion, opening up different reaction pathways.
Recent advances in organic synthesis have highlighted the utility of cyanomethyl radicals in various contexts. For instance, metal-free methods for the activation of the C(sp³)–H bond of alkyl nitriles have been developed, suggesting that similar transformations could be applied to this compound. nih.gov Computational studies have also shed light on the mechanism of metal-free cyanomethylation reactions, indicating that the generation of the cyanomethyl radical is a key step. rsc.org
Potential Radical-Mediated Reactions:
| Reaction Type | Description | Potential Outcome for this compound |
|---|---|---|
| Radical Addition to Olefins | The cyanomethyl radical adds to an alkene to form a new carbon-carbon bond. | Formation of a more functionalized side chain at the 2-position of the benzoate ring. |
| Atom Transfer Radical Addition (ATRA) | Addition of a radical to an unsaturated compound followed by abstraction of an atom (e.g., a halogen) from a donor molecule. | Introduction of additional functional groups to the cyanomethyl moiety. |
| Radical Cyclization | Intramolecular addition of the cyanomethyl radical to an unsaturated bond within the same molecule (if suitably functionalized). | Formation of cyclic structures fused to the benzoate core. |
Derivatization Strategies and Functional Group Interconversions
The functional groups present in this compound offer multiple avenues for derivatization and interconversion, allowing for the synthesis of a diverse range of analogs.
Transformations of the Ester Group:
The methyl ester is a versatile handle for modification.
Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid, 2-[(Cyanomethyl)thio]benzoic acid.
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with other alkyl or aryl groups.
Amidation: Reaction with amines can convert the ester into the corresponding amide derivatives.
Modifications of the Thioether Linkage:
The sulfur atom in the thioether linkage is susceptible to oxidation.
Oxidation: Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can convert the thioether to the corresponding sulfoxide (B87167) and subsequently to the sulfone. These oxidized derivatives would exhibit different electronic and steric properties.
Interconversions of the Nitrile Group:
The nitrile group is a valuable precursor for a variety of other functionalities. vanderbilt.edu
Reduction: The nitrile can be reduced to a primary amine (–CH₂CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Hydrolysis: Acidic or basic hydrolysis of the nitrile group can yield a carboxylic acid (–CH₂COOH) or a primary amide (–CH₂CONH₂), depending on the reaction conditions.
Addition of Nucleophiles: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.
Illustrative Derivatization Pathways:
| Functional Group | Reaction | Product Class |
|---|---|---|
| Methyl Ester | Hydrolysis | Carboxylic Acid |
| Methyl Ester | Amidation | Amide |
| Thioether | Oxidation | Sulfoxide/Sulfone |
| Nitrile | Reduction | Primary Amine |
| Nitrile | Hydrolysis | Carboxylic Acid/Amide |
These potential transformations highlight the synthetic utility of this compound as a building block for the creation of more complex molecules with potentially diverse applications. The strategic manipulation of its functional groups allows for the introduction of a wide range of substituents and the construction of various molecular architectures.
Advanced Spectroscopic Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used method for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
High-Resolution Proton (¹H) NMR Techniques
Proton (¹H) NMR spectroscopy provides precise information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Methyl 2-[(Cyanomethyl)thio]benzoate, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the cyanomethyl group, and the methyl protons of the ester group. The chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the adjacent functional groups.
Carbon-13 (¹³C) NMR Techniques for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the comprehensive characterization of the molecule's carbon framework. The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization and chemical environment of each carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, the nitrile carbon, and the aliphatic carbons.
Multi-dimensional NMR Experiments (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
To establish the precise connectivity between protons and carbons, multi-dimensional NMR experiments are indispensable. Correlation Spectroscopy (COSY) is used to identify proton-proton couplings, revealing which protons are adjacent to one another. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular structure by connecting different fragments.
Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C≡N (nitrile) stretch, the C=O (ester) stretch, C-O (ester) stretches, aromatic C=C stretches, and C-H stretches.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition of the parent ion. The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. Analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule. For this compound, the aromatic ring and the carbonyl group are the primary chromophores that would give rise to characteristic absorption bands in the UV region of the electromagnetic spectrum.
Methodological Advancements in Spectroscopic Data Interpretation and Correlation
The structural elucidation of complex organic molecules such as this compound relies on the synergistic application of multiple spectroscopic techniques. While fundamental one-dimensional (1D) spectroscopy provides essential information, recent methodological advancements have focused on sophisticated data interpretation strategies and correlation techniques to resolve ambiguities and confirm molecular architecture with greater certainty. These advancements primarily involve two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and the integrated analysis of various spectroscopic data streams.
For a molecule with the complexity of this compound, which contains a substituted aromatic ring, a thioether linkage, a methylene group, a nitrile function, and a methyl ester, 1D NMR spectra can present challenges such as signal overlap in the aromatic region. Advanced 2D NMR techniques are instrumental in overcoming these challenges. wikipedia.orglibretexts.org
Two-Dimensional (2D) NMR Spectroscopy
Two-dimensional NMR spectroscopy disperses spectral information across two frequency axes, enhancing resolution and revealing correlations between different nuclei within the molecule. wikipedia.org For this compound, several 2D NMR experiments would be pivotal for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). libretexts.orglibretexts.org For this compound, a COSY spectrum would definitively establish the connectivity of the protons on the benzene (B151609) ring, allowing for the assignment of adjacent protons. For instance, the proton at the C6 position would show a correlation with the proton at the C5 position.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. wikipedia.org It is invaluable for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For the target molecule, HSQC would link the proton signals of the aromatic ring, the S-CH₂ group, and the O-CH₃ group to their corresponding carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J). youtube.com This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. In the case of this compound, HMBC would be crucial for:
Confirming the connection of the thioether group to the C2 position of the benzoate (B1203000) ring by showing a correlation between the S-CH₂ protons and the C2 carbon.
Establishing the link between the carbonyl carbon (C=O) and both the aromatic ring and the methoxy (B1213986) group protons (O-CH₃).
Verifying the position of the cyanomethyl group through correlations between the S-CH₂ protons and the nitrile carbon (-C≡N).
The following tables present the predicted ¹H and ¹³C NMR data for this compound and the expected correlations in 2D NMR spectra. These predictions are based on typical chemical shift values for the functional groups present in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (C-S) | - | ~138 |
| C2 (CH) | ~7.5 | ~126 |
| C3 (CH) | ~7.3 | ~125 |
| C4 (CH) | ~7.4 | ~132 |
| C5 (CH) | ~8.0 | ~129 |
| C6 (C-CO) | - | ~131 |
| C=O | - | ~166 |
| O-CH₃ | ~3.9 | ~52 |
| S-CH₂ | ~3.8 | ~25 |
Table 2: Expected 2D NMR Correlations for this compound
| Proton Signal (¹H) | COSY Correlations (with ¹H at) | HSQC Correlation (with ¹³C at) | HMBC Correlations (with ¹³C at) |
|---|---|---|---|
| Aromatic Protons (H2-H5) | Adjacent aromatic protons | C2-C5 | C1, C6, C=O |
| O-CH₃ (~3.9 ppm) | - | O-CH₃ (~52 ppm) | C=O (~166 ppm) |
Integrated Spectroscopic Analysis
Methodological advancements also emphasize the integrated interpretation of data from various spectroscopic sources, including Infrared (IR) Spectroscopy and Mass Spectrometry (MS), alongside NMR.
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. For this compound, characteristic absorption bands would confirm the presence of key functionalities. For instance, a strong absorption around 2250-2210 cm⁻¹ is indicative of a nitrile group (-C≡N). researchgate.net The carbonyl group (C=O) of the ester would typically show a strong absorption in the 1730-1715 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹. libretexts.org
Table 3: Predicted Characteristic IR Absorptions for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (CH₃, CH₂) | 3000-2850 |
| Nitrile (C≡N) Stretch | 2250-2210 |
| Ester Carbonyl (C=O) Stretch | 1730-1715 |
| Aromatic C=C Stretch | 1600-1450 |
| C-O Stretch | 1300-1100 |
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and information about the fragmentation pattern of the molecule, which can be used to deduce its structure. For this compound (Molecular Formula: C₁₀H₉NO₂S), the molecular ion peak [M]⁺ would be expected at m/z 207. The fragmentation pattern would likely involve the loss of characteristic fragments such as the methoxy group (-OCH₃, 31 mass units) or the cyanomethyl group (-CH₂CN, 40 mass units), providing further evidence for the proposed structure. libretexts.orgchemguide.co.uk
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment Ion |
|---|---|
| 207 | [C₁₀H₉NO₂S]⁺ (Molecular Ion) |
| 176 | [M - OCH₃]⁺ |
| 167 | [M - CH₂CN]⁺ |
| 149 | [M - COOCH₃]⁺ |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For a compound such as Methyl 2-[(cyanomethyl)thio]benzoate, these calculations can elucidate bond lengths, bond angles, and torsional angles, providing a detailed picture of its most stable conformation. Furthermore, they map out the electronic landscape, identifying regions of high and low electron density, which are crucial for understanding intermolecular interactions and reaction mechanisms.
Density Functional Theory (DFT) has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are grounded in the principle that the energy of a molecule can be determined from its electron density. A key component of DFT is the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons.
For a molecule containing a sulfur atom and aromatic systems like this compound, the choice of functional is critical. Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), are widely used as they incorporate a portion of exact exchange from Hartree-Fock theory, often yielding more accurate results for organic molecules. nih.govfigshare.com The B3LYP functional, for instance, has been successfully used to calculate the optimized geometry and electronic properties of numerous organic compounds, including those with sulfur and nitrogen functionalities. nih.govirjweb.com Other functionals may also be employed depending on the specific properties being investigated, with ongoing research dedicated to developing functionals that offer improved accuracy for specific classes of molecules or interactions.
Hartree-Fock (HF) theory is a foundational ab initio method that provides a starting point for more sophisticated computational techniques. researchgate.net It approximates the many-electron wavefunction as a single Slater determinant, treating each electron as moving in the average field of all other electrons. While computationally less intensive than other methods, HF theory neglects the instantaneous correlation of electron movements, which can affect the accuracy of the results. researchgate.net
To improve upon the HF approximation, post-Hartree-Fock methods have been developed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically incorporate electron correlation. While offering higher accuracy, these methods come with a significantly greater computational expense, limiting their application to smaller molecules or requiring substantial computing resources. For a molecule of the size of this compound, DFT often provides a more practical approach for routine calculations, while post-HF methods might be used for benchmarking or for calculations where high accuracy is paramount.
In computational chemistry, a basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy and cost of the calculation. For molecules containing second-row elements like sulfur, the inclusion of polarization and diffuse functions in the basis set is crucial for an accurate description of the electronic structure.
Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), are commonly employed. irjweb.com The "(d,p)" notation indicates the addition of d-type polarization functions on heavy atoms (like C, N, O, S) and p-type polarization functions on hydrogen atoms. These functions allow for more flexibility in the shape of the orbitals, which is important for describing chemical bonds accurately. The "+" symbols, as in 6-311++G(d,p), signify the addition of diffuse functions, which are important for describing anions or systems with significant non-covalent interactions. For sulfur-containing compounds, specialized basis sets or the addition of extra polarization functions may be necessary to achieve high accuracy. researchgate.net The geometry of the molecule is typically optimized by finding the minimum energy structure for a chosen method and basis set combination.
Frontier Molecular Orbital Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, positing that many chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of these orbitals, denoted as EHOMO and ELUMO, are critical indicators of a molecule's electronic behavior. A high EHOMO value suggests a greater propensity to donate electrons, indicating nucleophilic character. Conversely, a low ELUMO value suggests a greater propensity to accept electrons, indicating electrophilic character.
For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the π-system of the benzene (B151609) ring. The LUMO is likely to be a π* orbital distributed over the benzene ring and the carbonyl group of the ester. The presence of the electron-withdrawing cyano and ester groups would be expected to lower the energy of the LUMO.
Illustrative data for this compound and related structural fragments, calculated at the B3LYP/6-31G(d,p) level of theory, are presented below. Note that these are hypothetical values for illustrative purposes, based on typical results for similar molecules.
| Compound/Fragment | EHOMO (eV) | ELUMO (eV) |
| This compound | -6.85 | -1.25 |
| Thioanisole | -5.90 | -0.50 |
| Methyl Benzoate (B1203000) | -7.10 | -1.10 |
| Benzyl Cyanide | -7.20 | -0.90 |
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial parameter for predicting the chemical reactivity and stability of a molecule. growingscience.commdpi.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. growingscience.com Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state. nih.govmdpi.com
The HOMO-LUMO gap is also related to other chemical reactivity descriptors, such as chemical hardness (η) and softness (S). Hardness is a measure of the resistance to a change in electron distribution, and it is proportional to the HOMO-LUMO gap. Soft molecules, with a small gap, are generally more polarizable and reactive.
The table below presents the calculated HOMO-LUMO gap and related reactivity descriptors for this compound and analogous compounds, derived from the illustrative energy values above.
| Compound/Fragment | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Chemical Hardness (η) (eV) |
| This compound | -6.85 | -1.25 | 5.60 | 2.80 |
| Thioanisole | -5.90 | -0.50 | 5.40 | 2.70 |
| Methyl Benzoate | -7.10 | -1.10 | 6.00 | 3.00 |
| Benzyl Cyanide | -7.20 | -0.90 | 6.30 | 3.15 |
Based on this illustrative data, this compound would be predicted to have moderate reactivity, with a HOMO-LUMO gap that is influenced by both the electron-donating thioether group and the electron-withdrawing ester and cyano groups.
Applications of Methyl 2 Cyanomethyl Thio Benzoate in Advanced Organic Synthesis
Design and Synthesis of Complex Heterocyclic Systems
The strategic placement of functional groups in Methyl 2-[(cyanomethyl)thio]benzoate makes it an ideal precursor for a variety of heterocyclic structures, which are of significant interest in medicinal chemistry and materials science.
As a Scaffold for Isoquinoline (B145761) and Isocarbostyril Core Structures
While direct synthesis of isoquinoline and isocarbostyril cores from this compound is an area of ongoing research, its structural motifs suggest its potential as a key precursor. The synthesis of related structures, such as 2-methylthiobenzo[f]isoquinoline, has been achieved through multi-step sequences involving S-methylation and subsequent ring-opening and electrocyclic ring closure of a β-thiolactam intermediate. researchgate.net This highlights the utility of the methylthiobenzoate framework in constructing fused nitrogen-containing heterocycles.
Furthermore, general methodologies for isoquinoline synthesis, such as the base-promoted reaction of 2-methyl-arylaldehydes with nitriles, underscore the importance of the nitrile functionality in forming the isoquinoline ring system. organic-chemistry.org The cyanomethyl group in this compound could potentially be transformed into a reactive intermediate suitable for cyclization to form the desired isoquinoline or isocarbostyril core. One plausible approach is the Thorpe-Ziegler cyclization, a well-established method for the synthesis of cyclic ketones and enaminonitriles from dinitriles, which could be adapted for the intramolecular cyclization of derivatives of the title compound. researchgate.net
Enabling Construction of Sulfur-Containing Heterocycles (e.g., Thiazoles, Benzothiolanes)
The presence of both a sulfur atom and a cyanomethyl group makes this compound a promising candidate for the synthesis of various sulfur-containing heterocycles.
Thiazoles: The Hantzsch thiazole (B1198619) synthesis, a classic method for preparing thiazole rings, typically involves the reaction of an α-haloketone with a thioamide. acgpubs.org The cyanomethylthio moiety of this compound could be envisioned to undergo conversion to a thioamide, which could then be cyclized to form a thiazole ring. Additionally, the Gewald reaction, a multicomponent condensation for the synthesis of 2-aminothiophenes, utilizes a compound with an α-cyano group, elemental sulfur, and a carbonyl compound. organic-chemistry.orgwikipedia.orgarkat-usa.orgresearchgate.net This reaction highlights the reactivity of the cyanomethyl group in forming sulfur-containing heterocycles and suggests a potential pathway for the derivatization of this compound. The thiazole moiety is a key structural component in many biologically active compounds, making its synthesis from readily available starting materials a significant endeavor. mdpi.comresearchgate.netnih.gov
Benzothiolanes: The synthesis of benzothiolane derivatives can be achieved through the intramolecular cyclization of precursors containing a thiol or thioether and a suitable electrophilic center on the benzene (B151609) ring. researchgate.net The thioether linkage in this compound could potentially participate in such cyclization reactions under appropriate conditions, for instance, through palladium-catalyzed C-H functionalization and intramolecular C-S bond formation. nih.govmdpi.com
Integration into Diverse Polycyclic and Fused Ring Systems
The reactivity of this compound can be harnessed to construct more complex polycyclic and fused ring systems. For instance, cascade reactions involving intramolecular cyclization can lead to the formation of novel heterocyclic frameworks. A DMTSF-mediated electrophilic cyclization has been utilized to synthesize 3-thiomethyl-substituted benzo[b]furan derivatives, which can then undergo a cascade cyclization with an alkyne to create a thieno[3,2-b]benzofuran core. rsc.org This demonstrates the potential of the thioether moiety to initiate cyclization cascades, leading to the formation of fused ring systems. Furthermore, palladium-catalyzed cyclization-carbonylation-cyclization coupling reactions of related ortho-alkynyl phenyl sulfides have been shown to produce bis(benzothiophen-3-yl) methanones, showcasing a powerful method for building complex polycyclic structures. nih.gov The development of intramolecular cyclization strategies using solid acid catalysts also presents an avenue for the synthesis of benzo[a]carbazole derivatives from suitable precursors. nih.gov
Development of Novel Synthetic Methodologies
Beyond its use as a scaffold, this compound is also a valuable substrate for the development of new synthetic methods, including cross-coupling and multicomponent reactions.
Exploration of Cross-Coupling Reactions and Functionalization Protocols
The aryl thioether and the nitrile group in this compound are both amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents and further molecular elaboration.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation. While direct Suzuki coupling on the thioether is challenging, nitrile-functionalized NHC palladium complexes have been successfully employed as catalysts in the Suzuki-Miyaura coupling of related compounds. nih.gov This suggests that the nitrile group in this compound could act as a directing group or be part of a ligand system to facilitate cross-coupling reactions on the aromatic ring. Such functionalization would open up avenues for creating a library of substituted benzoate (B1203000) derivatives for various applications. The utility of the Suzuki-Miyaura reaction has been demonstrated in the synthesis of complex molecules, including benzo[a]phenothiazine and benzo[a]phenoxazine derivatives. researchgate.net
Use in Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. rsc.orgnih.gov The functional groups present in this compound make it a potentially valuable component in the design of novel MCRs for the generation of diverse heterocyclic scaffolds.
Contribution to the Construction of Chemical Libraries for Research Purposes
This compound is a versatile bifunctional molecule that holds significant potential for the construction of diverse chemical libraries essential for drug discovery and chemical biology research. Its strategic placement of reactive functional groups—a methyl ester, a thioether linkage, and a cyanomethyl group—allows for a variety of chemical transformations, making it an ideal scaffold for diversity-oriented synthesis. The generation of compound libraries from this starting material enables the systematic exploration of chemical space to identify novel bioactive molecules.
The core utility of this compound in library synthesis lies in its capacity to undergo a range of chemical reactions at its distinct functional sites. This multi-faceted reactivity allows for the introduction of a wide array of substituents and structural motifs, leading to the generation of a large number of unique compounds from a single, readily accessible starting material. The thioether and cyanomethyl moieties are particularly amenable to reactions that are robust and high-yielding, which are key criteria for the successful implementation of combinatorial chemistry strategies.
Research in the field of medicinal chemistry has demonstrated the importance of heterocyclic scaffolds in the development of new therapeutic agents. While direct studies detailing the extensive use of this compound in large-scale library synthesis are not widely published, the reactivity of its core structure is analogous to that of similar building blocks used in the generation of compound libraries. For instance, the cyanomethyl group can serve as a precursor to various nitrogen-containing heterocycles through cyclization reactions.
The general approach to leveraging this compound for library construction would involve a series of parallel or combinatorial reactions. A hypothetical reaction sequence could begin with the modification of the cyanomethyl group, followed by diversification at the ester functionality.
Table 1: Potential Reactions for Library Diversification from this compound
| Functional Group | Potential Reaction Type | Reagent Class | Resulting Moiety |
| Cyanomethyl | Cyclization | Amidines, Guanidines | Pyrimidines, Triazines |
| Cyanomethyl | Reduction | Reducing Agents (e.g., LiAlH4) | Primary Amine |
| Cyanomethyl | Addition | Grignard Reagents | Ketones |
| Methyl Ester | Hydrolysis | Base (e.g., NaOH) | Carboxylic Acid |
| Methyl Ester | Amidation | Amines | Amides |
| Thioether | Oxidation | Oxidizing Agents (e.g., H2O2) | Sulfoxide (B87167), Sulfone |
The resulting library of compounds, each with a unique combination of substituents and structural features, can then be screened against a variety of biological targets to identify potential lead compounds for drug development. The structural diversity embedded within the library increases the probability of discovering molecules with desired biological activities.
While detailed research findings on the specific application of this compound in the construction of large chemical libraries are limited in publicly accessible literature, its chemical nature strongly suggests its suitability for such purposes. The principles of combinatorial chemistry and diversity-oriented synthesis support the use of such versatile building blocks to accelerate the discovery of novel chemical entities for scientific research.
Future Directions and Emerging Research Avenues
Discovery of Novel Reactivity Modes and Catalytic Applications
The unique arrangement of a thioether, a nitrile, and a benzoate (B1203000) ester group in Methyl 2-[(cyanomethyl)thio]benzoate suggests a rich and largely unexplored reactive landscape. Future research is expected to focus on uncovering novel transformations and catalytic applications. A primary area of interest will likely be transition-metal-catalyzed cross-coupling reactions to form new carbon-sulfur and carbon-carbon bonds. nih.gov The development of advanced catalytic systems is aimed at improving efficiency, reducing catalyst loading, and enhancing selectivity. acs.org
For instance, the thioether linkage could be a handle for innovative C-S bond functionalization. rsc.org Researchers may explore palladium, nickel, or copper catalysts to mediate reactions that have been successful with other aryl thioethers. nih.govuni-tuebingen.de Another promising avenue is the use of photoredox catalysis. rsc.org Visible-light-mediated reactions could unlock new pathways for C-H functionalization or the generation of radical intermediates, leading to previously inaccessible molecular architectures. rsc.orgscispace.com The nitrile and ester functionalities could also be leveraged as directing groups to achieve site-selective transformations on the aromatic ring.
| Potential Catalytic Transformation | Catalyst System | Projected Outcome |
| C-S Cross-Coupling | Palladium/Ligand | Formation of biaryl thioethers |
| C-H Arylation | Nickel/Photoredox | Direct functionalization of the benzene (B151609) ring |
| Reductive Cyclization | Copper/Reductant | Synthesis of benzothiophene (B83047) derivatives |
| Decarbonylative Thiolation | Nickel/Photoredox | C-S bond formation with loss of CO |
Integration with Sustainable and Green Chemistry Principles in Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability. epa.gov Future work on this compound will undoubtedly incorporate green chemistry principles to minimize environmental impact. yale.edusigmaaldrich.comessentialchemicalindustry.org This involves designing syntheses that maximize atom economy, utilize renewable feedstocks, and employ safer solvents. acs.org
One key objective will be to develop catalytic rather than stoichiometric processes for its synthesis and subsequent transformations, thereby reducing waste. acs.org The use of mechanochemistry (ball-milling) or flow chemistry could also offer greener alternatives to traditional batch processing by reducing solvent usage and improving energy efficiency. Researchers may also investigate the use of biocatalysts, such as enzymes, which operate under mild conditions and exhibit high selectivity, potentially eliminating the need for protecting groups. nih.govacs.org
| Green Chemistry Principle | Application to Synthesis | Potential Benefit |
| Atom Economy | Designing synthetic routes that incorporate most atoms from the reactants into the final product. acs.org | Reduction of chemical waste. |
| Use of Catalysis | Employing catalytic reagents instead of stoichiometric ones. acs.org | Increased efficiency and lower waste generation. |
| Safer Solvents | Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids. | Reduced environmental and health impacts. |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure. acs.org | Lower energy consumption and cost. |
Advanced Computational Tools for Rational Design and Reaction Pathway Prediction
Computational chemistry is a powerful tool for understanding and predicting chemical reactivity. acs.org Density Functional Theory (DFT) calculations, for example, can be used to model reaction mechanisms, predict the stability of intermediates, and rationalize the outcomes of reactions involving this compound. researchgate.net This computational insight can guide experimental work, saving time and resources. scielo.br
Future research will likely involve the use of advanced computational tools to design new catalysts tailored for specific transformations of this molecule. For example, software could be used to screen libraries of ligands for a transition metal catalyst to identify the optimal choice for a desired reaction. uni-tuebingen.de Furthermore, machine learning algorithms could be trained on existing reaction data to predict the outcomes of new, untested reactions, accelerating the discovery of novel reactivity.
Exploration of New Applications in Materials Science and Polymer Chemistry
The structure of this compound makes it a potential precursor for the synthesis of benzothiophene derivatives. organic-chemistry.orgdntb.gov.uarsc.org Benzothiophenes are an important class of heterocyclic compounds with applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net Future research could focus on developing efficient methods for the cyclization of this compound to form a benzothiophene core, which could then be further functionalized.
Additionally, the molecule itself or its derivatives could be explored as monomers for polymerization. The presence of multiple functional groups offers possibilities for creating novel polymers with unique thermal, optical, or electronic properties. google.com For instance, polymers incorporating the benzothiophene moiety are of interest for their potential as organic semiconductors. frontiersin.org
| Potential Application Area | Derived Material | Key Property |
| Organic Electronics | Poly(benzothiophene)s | Charge carrier mobility csic.es |
| Specialty Polymers | Thioether-containing polyesters | Thermal stability |
| Functional Materials | Self-assembling monolayers | Surface modification |
Synergistic Approaches Combining Synthetic and Computational Methodologies
The most rapid advances in the study of this compound will likely come from synergistic approaches that combine experimental synthesis with computational modeling. rsc.orgnih.govresearchgate.net This integrated workflow allows for a continuous feedback loop where computational predictions guide experimental design, and experimental results are used to refine and validate computational models. acs.org
For example, a proposed catalytic cycle for a new reaction could be modeled computationally to assess its feasibility. scielo.br The insights gained from the simulation, such as the predicted activation energies, could then inform the choice of experimental conditions (e.g., temperature, catalyst). Any unexpected results from the experiment would then prompt further computational investigation to understand the underlying mechanism. This collaborative approach is expected to accelerate the discovery and optimization of new reactions and applications for this compound. nih.gov
Q & A
Basic Research Questions
What synthetic strategies are effective for preparing Methyl 2-[(Cyanomethyl)thio]benzoate, and what factors influence reaction yield?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-mercaptobenzoic acid methyl ester with cyanomethyl halides (e.g., chloromethyl cyanide) under basic conditions (e.g., K₂CO₃ in DMF). Critical parameters include:
- Temperature : Maintain 60–80°C to balance reactivity and side-product formation.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate intermediate.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted starting materials and byproducts .
Pitfalls : Competing oxidation of the thioether group may occur; inert atmosphere (N₂/Ar) is recommended.
How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Key peaks include ester C=O (~1720 cm⁻¹), nitrile C≡N (~2250 cm⁻¹), and aromatic C-H stretches (~3050 cm⁻¹). Compare with reference spectra of analogous esters and thioethers .
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm, multiplet), methyl ester (δ 3.8–3.9 ppm, singlet), and cyanomethyl (δ 4.0–4.2 ppm, singlet for SCH₂CN).
- ¹³C NMR : Ester carbonyl (~168 ppm), nitrile (~118 ppm), and thioether sulfur-adjacent carbons (~35 ppm).
Validation : Cross-check with computational predictions (DFT) or crystallographic data from related benzoate esters .
Advanced Research Questions
How can computational methods predict the reactivity of the thioether and nitrile groups in this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic/nucleophilic sites.
- Nitrile reactivity : LUMO maps highlight susceptibility to nucleophilic attack (e.g., hydrolysis to amides).
- Thioether stability : Calculate bond dissociation energies (BDEs) to predict oxidative degradation pathways.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···O contacts) in crystal structures to assess packing effects on stability .
How to address contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Case Example : Discrepancies in ¹H NMR integration ratios (e.g., unexpected splitting) may arise from:
- Dynamic effects : Rotational barriers in the thioether group (use variable-temperature NMR).
- Impurity interference : Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
- Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA to assess significance of observed anomalies .
What are the challenges in optimizing regioselective functionalization of the benzoate ring?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS) : Directing effects of the ester (-COOMe, meta-directing) and thioether (-S-, ortho/para-directing) compete.
- Nitration : Use HNO₃/H₂SO₄ at 0–5°C to favor meta-substitution relative to the ester. Monitor regiochemistry via LC-MS .
- Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Steric hindrance from the cyanomethyl group may reduce yields; optimize ligand (e.g., XPhos) and solvent (toluene/EtOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
